N-[(2-CHLOROPHENYL)METHYL]-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3S/c1-12-24-20-14-8-17(29-2)18(30-3)9-16(14)25-21(27(20)26-12)31-11-19(28)23-10-13-6-4-5-7-15(13)22/h4-9H,10-11H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTYXXRZIDMCCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NCC4=CC=CC=C4Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core, followed by the introduction of the chlorophenylmethyl and sulfanylacetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and environmental impact. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may be employed to enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazoloquinazoline core can produce amines or alcohols.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of cellular signaling pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with key analogues, emphasizing structural variations and bioactivity:
Key Insights from Comparisons
Core Heterocycle Impact: The triazoloquinazoline core in the target compound differs from the quinazolinone or simple triazole systems in analogues. This substitution may alter electronic properties and binding kinetics, as quinazolinones are known for planar aromaticity favoring π-π stacking at receptors , while triazoloquinazolines could enhance metabolic resistance .
Substituent Effects: Chlorophenyl vs. Methoxy Groups: The 8,9-dimethoxy substituents likely increase hydrophilicity and hydrogen-bonding capacity compared to non-oxygenated analogues, possibly affecting solubility and CNS penetration .
Linker Chemistry :
- The sulfanyl (C–S–C) linker in the target compound contrasts with carbonyl or ether linkers in analogues. Thioethers may confer redox stability or modulate electron distribution in the pharmacophore .
Bioactivity Trends :
- Quinazoline derivatives with dichlorophenyl groups (e.g., ) show potent anticonvulsant activity, suggesting the target compound’s 2-chlorophenyl group may retain similar efficacy with reduced toxicity .
- Triazole-thiol derivatives () exhibit antimicrobial rather than neurological activity, underscoring the role of core heterocycles in target specificity .
Computational and Experimental Validation
- Molecular Similarity Analysis : Tanimoto and Dice indices () could quantify structural overlap between the target compound and its analogues. For instance, a high Tanimoto score (>0.85) with N-[(2,4-dichlorophenyl)methyl] acetamides would support shared bioactivity .
- Chemical-Genetic Profiling : Comparing fitness defect profiles () in yeast models could reveal if the target compound shares mode-of-action similarities with GABAergic anticonvulsants .
Biological Activity
N-[(2-Chlorophenyl)methyl]-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide (CAS Number: 901755-94-0) is a complex organic compound that integrates a chlorophenyl moiety with a sulfanyl group linked to a triazoloquinazoline core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-cancer and anticonvulsant properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 520.0 g/mol. The structure features a chlorophenyl group, a sulfanyl linkage, and a triazoloquinazoline core which is known for its diverse biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈ClN₅O₃S |
| Molecular Weight | 520.0 g/mol |
| CAS Number | 901755-94-0 |
Anticancer Activity
Recent studies have indicated that compounds with similar triazoloquinazoline structures exhibit significant cytotoxic activities against various cancer cell lines. For instance, derivatives of [1,2,4]triazolo[4,3-c]quinazolines have shown IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines . The presence of the triazole moiety enhances the binding affinity to DNA and potentially inhibits topoisomerase II activity, which is crucial for DNA replication and repair processes.
Case Study:
A study highlighted that specific substitutions on the quinazoline structure can lead to varying degrees of cytotoxicity. For example, one derivative exhibited an IC50 of 6.29 μM against HepG2 cells, demonstrating the importance of structural modifications in enhancing biological activity .
Anticonvulsant Activity
In addition to anticancer properties, compounds containing the triazolo ring have been explored for their anticonvulsant effects. Research has shown that certain derivatives display significant activity in seizure models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. For instance, compounds similar to this compound have been reported to exhibit ED50 values indicative of their anticonvulsant potential .
The biological activities of this compound are believed to stem from its ability to interact with various molecular targets within cells:
- DNA Intercalation : The triazoloquinazoline core can intercalate into DNA structures, disrupting replication and transcription processes.
- Topoisomerase Inhibition : Compounds in this class have been shown to inhibit topoisomerase II enzymes that are essential for DNA unwinding during replication.
- GABAergic Activity : Some studies suggest that the anticonvulsant effects may be mediated through interactions with GABA receptors, enhancing inhibitory neurotransmission in the brain .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfanyl-acetamide coupling and triazoloquinazoline ring formation. A typical approach includes:
- Step 1 : Reacting 8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane, followed by purification via recrystallization (similar to methods in and ).
- Step 2 : Coupling the resulting thioether intermediate with N-(2-chlorobenzyl)amine using carbodiimide-based coupling agents.
- Characterization : Use ¹H/¹³C NMR to confirm bond formation (e.g., sulfanyl linkage at δ ~3.5–4.0 ppm for –SCH₂–), HRMS for molecular weight validation, and X-ray crystallography (if crystalline) for absolute configuration determination .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays based on structural analogs (e.g., triazoloquinazoline derivatives often target GABAergic or kinase pathways). For example:
- GABA_A receptor binding assays (using radiolabeled ligands like [³H]muscimol) to assess affinity, given the structural similarity to anticonvulsant agents ( ).
- Kinase inhibition profiling (e.g., EGFR, VEGFR) at 10 µM concentration to identify potential targets.
- Cytotoxicity screening in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Validate hits with dose-response curves (IC₅₀ determination) .
Q. What analytical techniques are critical for purity assessment and structural validation?
- Methodological Answer :
- HPLC-UV/ELSD with C18 columns (e.g., 95:5 acetonitrile/water + 0.1% TFA) to confirm purity ≥95%.
- Thermogravimetric analysis (TGA) to detect solvent residues.
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the quinazoline and triazole regions.
- Elemental analysis for C/H/N/S ratios (±0.4% theoretical) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Use Box-Behnken or factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading). For example, optimize the coupling step by varying TEA concentration (1–3 eq.) and reaction time (2–8 hrs) .
- Flow Chemistry : Explore continuous-flow synthesis for exothermic steps (e.g., chloroacetyl chloride addition) to enhance reproducibility and safety ( ).
- Heuristic Algorithms : Apply Bayesian optimization to predict ideal conditions (e.g., solvent polarity, reagent stoichiometry) from sparse datasets .
Q. How to resolve contradictions in biological activity data across different assay models?
- Methodological Answer :
- Mechanistic Deconvolution : Compare results from PTZ-induced seizure models ( ) with electrophysiology (e.g., patch-clamp studies on GABA_A receptors) to distinguish direct target engagement from off-target effects.
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid metabolism in vivo vs. in vitro.
- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing 2-chlorobenzyl with 2,4-dichlorobenzyl) to isolate pharmacophore contributions .
Q. What computational strategies can predict target interactions and guide SAR studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to GABA_A (PDB: 6HUO) or kinases (e.g., EGFR: 1M17). Prioritize residues (e.g., GABA_A β3-subunit) for mutagenesis validation.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).
- QSAR Modeling : Apply Random Forest or PLS regression to correlate substituent effects (e.g., methoxy vs. methyl groups) with activity .
Q. How to address challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Solvent Screening : Use high-throughput platforms (e.g., Crystal16) to test 50+ solvent mixtures (e.g., DMF/water, THF/heptane).
- Additive Screening : Introduce small-molecule additives (e.g., n-octanol, hexafluorobenzene) to disrupt aggregation.
- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions in ethanol/DMF (4:1) .
Notes on Data Contradictions & Best Practices
- Synthesis Variability : Differences in triazoloquinazoline ring closure methods (e.g., thermal vs. acid-catalyzed cyclization) may lead to regioisomers; use LC-MS/MS to detect byproducts .
- Biological Assays : PTZ models ( ) may not fully recapitulate human epilepsy pathways; corroborate with hiPSC-derived neuron models for translational relevance.
- Computational Limitations : Docking scores alone may mislead; validate predictions with SPR (surface plasmon resonance) for binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
